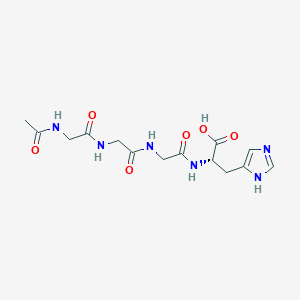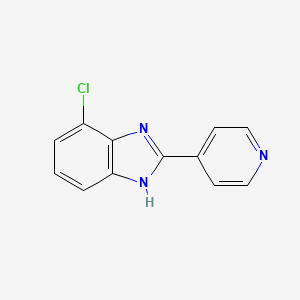
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- is a heterocyclic compound that features a benzimidazole core with a chlorine atom at the 4-position and a pyridine ring at the 2-position. This compound is part of a broader class of benzimidazole derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
The synthesis of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or acids, followed by chlorination and subsequent reaction with pyridine derivatives. One common synthetic route includes:
Condensation Reaction: o-Phenylenediamine reacts with formic acid or its derivatives to form benzimidazole.
Chlorination: The benzimidazole derivative is then chlorinated at the 4-position using reagents like thionyl chloride or phosphorus pentachloride.
Pyridine Substitution: The chlorinated benzimidazole undergoes a substitution reaction with a pyridine derivative to yield the final product.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide, elevated temperatures.
Major products formed from these reactions include N-oxides, reduced benzimidazole derivatives, and various substituted benzimidazole compounds.
Scientific Research Applications
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its anticancer properties, particularly in targeting specific enzymes and receptors involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In cancer research, it has been shown to interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- can be compared with other benzimidazole derivatives, such as:
Benzimidazole: The parent compound, known for its broad-spectrum antimicrobial activity.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities.
4-Substituted Benzimidazoles: Compounds with different substituents at the 4-position, affecting their chemical reactivity and biological properties.
The uniqueness of 1H-Benzimidazole, 4-chloro-2-(4-pyridinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
84123-84-2 |
|---|---|
Molecular Formula |
C12H8ClN3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-chloro-2-pyridin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C12H8ClN3/c13-9-2-1-3-10-11(9)16-12(15-10)8-4-6-14-7-5-8/h1-7H,(H,15,16) |
InChI Key |
DATHLKQKULDDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(N2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



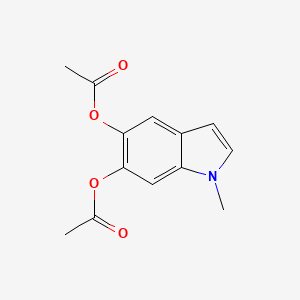
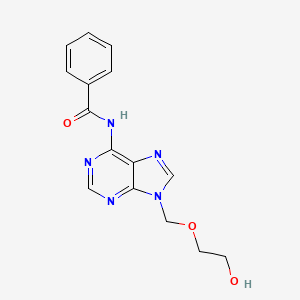

![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)

![rel-Ethyl (2S,3R,3aS,6R,7aR)-3-hydroxyoctahydro-1H-2,6-methanopyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12934193.png)
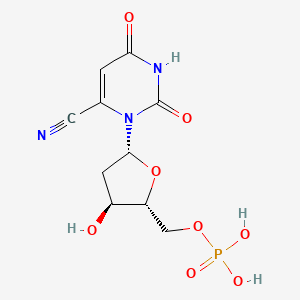
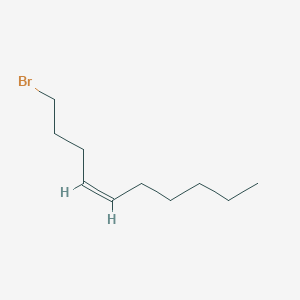

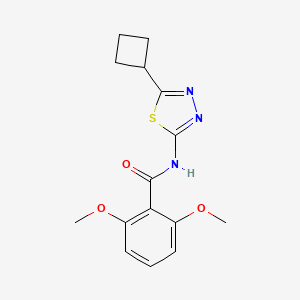
![3-((1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)oxy)aniline](/img/structure/B12934234.png)
![(2R,3R,4S,5R)-2-[6-amino-2-(1-pentylpyrazol-4-yl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12934243.png)
